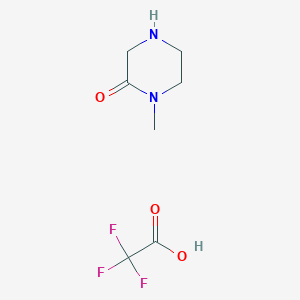

Tert-butyl N-(hept-6-EN-1-YL)carbamate

Übersicht

Beschreibung

Tert-butyl N-(hept-6-EN-1-YL)carbamate (TBNC) is an organic compound with a wide range of applications in the fields of organic synthesis and scientific research. TBNC is a versatile chemical building block used to prepare a variety of compounds, including pharmaceuticals and agrochemicals. TBNC has been used as a reagent in several organic synthesis reactions, including the synthesis of amides, esters, and amines. TBNC can also be used as a catalyst for the synthesis of polymers, and as an intermediate in the synthesis of a variety of organic compounds. TBNC is also used as a reagent in the synthesis of a variety of heterocyclic rings.

Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : The compound tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate, which is structurally similar to the requested compound, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method : The synthesis started from commercially available 4-bromo-1H-indole and used simple reagents . The title compound was synthesized with a good yield and selectivity .

- Results : The newly synthesized compounds were characterized by spectral data .

- Field : Medicinal Chemistry

- Application : o-Phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs, which share some structural similarities with the requested compound, have been synthesized and tested for their antimicrobial activity .

- Method : Mono- and di-alkyne-substituted monoboc protected o-phenylenediamines were reacted with different substituted aryl azides to yield new compounds .

- Results : The compounds showed varying degrees of antimicrobial activity. For example, compounds 4k and 5f showed maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin (MIC 6.25 µg/ml) .

Synthesis of Biologically Active Natural Products

Antimicrobial Activity

- Field : Organic Chemistry

- Application : The compound tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate, which is structurally similar to the requested compound, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method : The synthesis started from commercially available 4-bromo-1H-indole and used simple reagents . The title compound was synthesized with a good yield and selectivity .

- Results : The newly synthesized compounds were characterized by spectral data .

- Field : Medicinal Chemistry

- Application : tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, which shares some structural similarities with the requested compound, is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic .

- Method : The synthesis involved amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

- Results : The target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .

Synthesis of Biologically Active Natural Products

Synthesis of Ceftolozane

- Field : Organic Chemistry

- Application : The compound tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate, which is structurally similar to the requested compound, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method : The synthesis started from commercially available 4-bromo-1H-indole and used simple reagents . The title compound was synthesized with a good yield and selectivity .

- Results : The newly synthesized compounds were characterized by spectral data .

- Field : Medicinal Chemistry

- Application : tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, which shares some structural similarities with the requested compound, is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic .

- Method : The synthesis involved amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

- Results : The target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .

Synthesis of Biologically Active Natural Products

Synthesis of Ceftolozane

Eigenschaften

IUPAC Name |

tert-butyl N-hept-6-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-5-6-7-8-9-10-13-11(14)15-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGZOCOHWJEGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(hept-6-EN-1-YL)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1390086.png)

![3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390090.png)

![[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride](/img/structure/B1390093.png)

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)

![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)

![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)

![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)